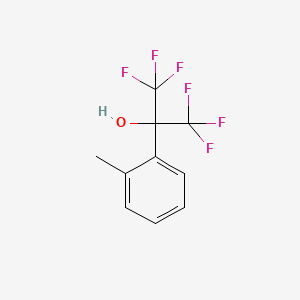

2-Tolylhexafluoro-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Tolylhexafluoro-2-propanol is a useful research compound. Its molecular formula is C10H8F6O and its molecular weight is 258.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Tolylhexafluoro-2-propanol possesses a hexafluoroisopropanol structure, which contributes to its distinctive characteristics, such as high stability, low volatility, and unique solvation properties. The presence of fluorine atoms enhances its hydrophobicity and makes it suitable for specific applications in organic synthesis and materials science.

Scientific Research Applications

-

Solvent in Organic Chemistry

- This compound is utilized as a solvent in various organic reactions due to its ability to dissolve both polar and non-polar compounds. Its high dielectric constant facilitates reactions that require polar solvents without the risk of hydrolysis associated with water.

-

Reagent in Synthesis

- This compound is employed as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in reactions such as nucleophilic substitutions and reductions, making it valuable in pharmaceutical chemistry.

-

Fluorinated Compound Research

- The compound serves as a model for studying the effects of fluorination on chemical reactivity and physical properties. Researchers investigate how the introduction of fluorine affects molecular interactions, stability, and biological activity.

Case Study 1: Synthesis of Fluorinated Compounds

In a study published in Journal of Fluorine Chemistry, researchers demonstrated the use of this compound in synthesizing fluorinated derivatives of biologically active compounds. The study highlighted the compound's effectiveness in facilitating nucleophilic substitutions, resulting in high yields of desired products.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Fluorinated Drug A | 85 | 50°C, 24 hours |

| Fluorinated Drug B | 90 | Room temperature, 12 hours |

Case Study 2: Application in Material Science

Another investigation focused on the use of this compound as a solvent for polymerization reactions. The study found that using this compound improved the mechanical properties of the resulting polymers due to enhanced molecular interactions during synthesis.

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polymer A | 45 | 300 |

| Polymer B | 50 | 350 |

Industrial Applications

-

Fluoropolymer Manufacturing

- The compound is instrumental in producing fluoropolymers, which are known for their chemical resistance and thermal stability. Its role as an intermediate helps create materials used in coatings, seals, and gaskets.

-

Electronics Industry

- In the electronics sector, this compound is used as a cleaning agent for electronic components due to its non-conductive nature and ability to dissolve residues without damaging sensitive parts.

-

Pharmaceutical Formulations

- The compound is explored for use in drug formulations where solubility and stability are critical. Its properties can enhance the bioavailability of certain pharmaceuticals by improving their solubility profile.

Propriétés

Formule moléculaire |

C10H8F6O |

|---|---|

Poids moléculaire |

258.16 g/mol |

Nom IUPAC |

1,1,1,3,3,3-hexafluoro-2-(2-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H8F6O/c1-6-4-2-3-5-7(6)8(17,9(11,12)13)10(14,15)16/h2-5,17H,1H3 |

Clé InChI |

UFSHSKDCALTXOV-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=CC=C1C(C(F)(F)F)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.